molecular formula C17H20N2OS2 B2406349 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 865545-67-1

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2406349
CAS No.: 865545-67-1
M. Wt: 332.48
InChI Key: RSLHFNPFIYIRQZ-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable α-haloketone under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a phenyl halide.

    Formation of the Propanamide Chain: The final step involves the acylation of the thiazole derivative with a suitable acyl chloride to form the propanamide chain.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is unique due to its specific combination of a thiazole ring, a phenylthio group, and a propanamide chain, which together confer distinct chemical and biological properties. Its dual activity as a kinase inhibitor and NRF2 activator makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-12-7-8-14-15(11-12)22-17(18-14)19-16(20)9-10-21-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLHFNPFIYIRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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